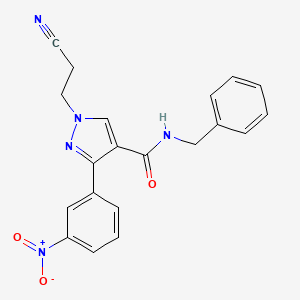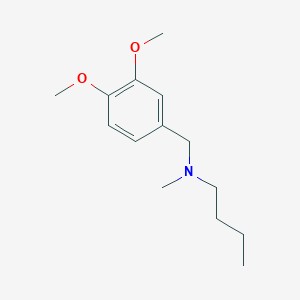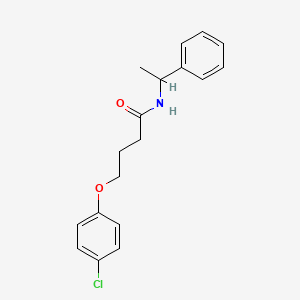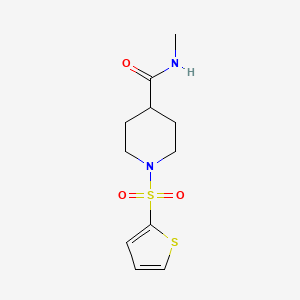
N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is a pyrazole derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail. In
Mécanisme D'action
The mechanism of action of N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide involves the inhibition of specific enzymes and receptors that are involved in various physiological processes. For example, it has been found to inhibit cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation. It also inhibits acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, relieve pain, and inhibit the growth of bacteria and fungi. Additionally, it has been shown to improve cognitive function and memory, making it a potential treatment for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide in lab experiments is its high potency and specificity. It has been shown to have a strong inhibitory effect on specific enzymes and receptors, making it a useful tool for studying their functions. However, its high potency can also be a limitation, as it may cause toxicity in certain cell lines or animal models.
Orientations Futures
There are several future directions for the research on N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide. One potential area of study is its use in the treatment of cancer, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, further research could be conducted to explore its potential in treating other neurological disorders, such as Parkinson's disease. Finally, the development of more efficient and cost-effective synthesis methods could lead to the production of larger quantities of N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide, making it more widely available for scientific research.
Méthodes De Synthèse
The synthesis of N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide involves the reaction between 3-nitrobenzoyl chloride and 2-cyanoethyl benzyl ketone in the presence of pyridine. The resulting compound is then reacted with hydrazine hydrate to obtain the final product. This method has been optimized to achieve a high yield of the desired compound.
Applications De Recherche Scientifique
N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been studied extensively for its potential in various scientific fields. It has been found to possess anti-inflammatory, analgesic, and antimicrobial properties. Additionally, it has shown promising results in the treatment of cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c21-10-5-11-24-14-18(20(26)22-13-15-6-2-1-3-7-15)19(23-24)16-8-4-9-17(12-16)25(27)28/h1-4,6-9,12,14H,5,11,13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBCBVXHHQGWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923546.png)
![1-isobutylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B4923548.png)
![6-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B4923561.png)

![N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4923576.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4923584.png)

![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4923597.png)

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(2,5-dichlorophenyl)hydrazone]](/img/structure/B4923607.png)

![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4923626.png)
![2-phenylethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4923634.png)